molecular formula C23H21N3O2S B11143329 [2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11143329
M. Wt: 403.5 g/mol
InChI Key: BGDVPNUALNIRMG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Formation of the Pyridoindole Structure: This involves the cyclization of an appropriate precursor, such as an indole derivative, under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole and pyridoindole structures using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

The compound has shown promise in preclinical studies for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone
  • 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone lies in its fused thiazole-pyridoindole structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H21N3O2S/c1-14-21(29-22(24-14)15-7-9-16(28-2)10-8-15)23(27)26-12-11-20-18(13-26)17-5-3-4-6-19(17)25-20/h3-10,25H,11-13H2,1-2H3

InChI Key

BGDVPNUALNIRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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